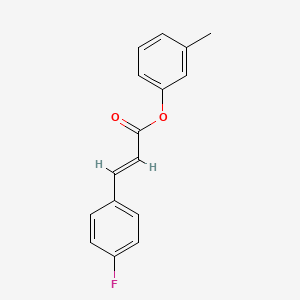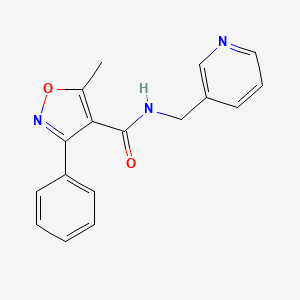
3-methylphenyl 3-(4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylphenyl 3-(4-fluorophenyl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is also referred to as MFA, and it is a derivative of cinnamic acid.
Applications De Recherche Scientifique
Synthesis and Properties of Fluorinated Polymers
Fluoropolymers synthesized in supercritical carbon dioxide offer environmental benefits over conventional methods by avoiding chlorofluorocarbons (CFCs). The research demonstrates the feasibility of producing high-performance fluorinated acrylic polymers using greener alternatives, highlighting the material's significance in technologically demanding applications due to its balance of properties such as resistance to solvents, chemicals, and thermal stability (J. Desimone et al., 1992).
Surface Functionalization and Drug Delivery
Surface functionalization techniques, including the quantification of grafted polymers like poly(acrylic acid), are crucial for biomedical applications, such as drug delivery systems. The precise measurement of surface functional groups enables the development of more efficient drug release mechanisms and improves the material's biocompatibility (A. Hennig et al., 2012).
Hydrogel-Based Drug Release
Polymeric hydrogels utilizing crosslinkers derived from acrylate compounds demonstrate controlled drug release capabilities. The research into these hydrogels shows their potential in creating responsive drug delivery systems that can adjust drug release rates based on external stimuli, such as pH changes, highlighting the material's application in personalized medicine (A. Arun et al., 2005).
Coatings and Surface Treatments
Fluorinated acrylic copolymers find applications in specialty coatings due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling characteristics. These coatings are valuable in various industries, including automotive, aerospace, and marine, for protective and efficiency-enhancing purposes (V. C. Malshe et al., 2005).
Sensing and Removal of Heavy Metals
Biocompatible macromolecular luminogens based on fluorinated acrylates demonstrate potential for sensing and removal of heavy metals such as Fe(III) and Cu(II). This application is crucial for environmental monitoring and remediation, as well as for developing sensors for biomedical diagnostics (Arnab Dutta et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-methylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-12-3-2-4-15(11-12)19-16(18)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCYWABFPHJOR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)
![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)





![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)
![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
